molecular formula C8H15NO2 B13156431 1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one

1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one

Cat. No.: B13156431
M. Wt: 157.21 g/mol
InChI Key: FGUXCWUPAYVCMA-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one is an organic compound that features a cyclobutane ring substituted with an amino group and an ethoxyethanone moiety

Chemical Reactions Analysis

1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

    Hydrolysis: The ethoxyethanone moiety can undergo hydrolysis in the presence of acidic or basic conditions to yield corresponding carboxylic acids and alcohols.

Scientific Research Applications

1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. For example, it may inhibit serine/threonine-protein kinases, leading to alterations in signal transduction pathways .

Comparison with Similar Compounds

1-(1-Aminocyclobutyl)-2-ethoxyethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(1-aminocyclobutyl)-2-ethoxyethanone

InChI

InChI=1S/C8H15NO2/c1-2-11-6-7(10)8(9)4-3-5-8/h2-6,9H2,1H3

InChI Key

FGUXCWUPAYVCMA-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1(CCC1)N

Origin of Product

United States

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